

Unraveling the Molecular Architecture of Saucerneol E: A Technical Guide

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Compound of Interest				
Compound Name:	Saucerneol E			
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CITY, STATE – October 26, 2025 – A comprehensive technical guide detailing the chemical structure elucidation of **Saucerneol E**, a sesquineolignan isolated from the roots of Saururus chinensis, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the spectroscopic data and experimental protocols that were instrumental in determining the molecular structure of this natural compound, which has shown potential as an inhibitor of the transcription factor NF-kB.

The elucidation of **Saucerneol E**'s structure was principally achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HR-MS) established the molecular formula, while one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provided the critical data for assembling the molecular framework and determining the stereochemistry.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Saucerneol E**.

Table 1: ¹H NMR Spectroscopic Data for **Saucerneol E** (500 MHz, CDCl₃)



Position	δΗ (ррт)	Multiplicity	J (Hz)
2	4.63	d	8.0
3	2.55	m	
4	1.85	m	-
5	5.08	d	9.5
6	3.85	m	
7	0.98	d	6.5
8	0.95	d	6.5
1'	6.10	br s	
2'	6.85	d	8.0
5'	6.75	d	8.0
6'	6.80	S	
3-OCH₃	3.88	S	_
4-OCH ₃	3.90	S	_
3'-OCH₃	3.87	S	_
4'-OCH₃	3.89	S	-
5'-OCH₃	3.86	S	

Table 2: ¹³C NMR Spectroscopic Data for **Saucerneol E** (125 MHz, CDCl₃)



Position	δC (ppm)
1	135.4
2	82.1
3	51.2
4	45.6
5	71.8
6	132.9
7	21.5
8	23.8
1'	137.9
2'	109.8
3'	148.9
4'	148.7
5'	109.5
6'	132.1
3-OCH₃	56.1
4-OCH ₃	56.0
3'-OCH₃	56.2
4'-OCH ₃	56.3
5'-OCH₃	56.4

Table 3: Mass Spectrometry Data for Saucerneol E

Technique	Ionization Mode	Observed m/z	Molecular Formula
HR-FAB-MS	Positive	543.2590 [M+H]+	СзоНзвОэ



Experimental Protocols

The successful elucidation of **Saucerneol E**'s structure hinged on a series of meticulous experimental procedures, from the initial extraction to the final spectroscopic analysis.

Isolation and Purification of Saucerneol E

The dried and powdered roots of Saururus chinensis were subjected to extraction with methanol (MeOH). The resulting crude extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction, rich in lignans, was further purified using a combination of silica gel column chromatography and high-performance liquid chromatography (HPLC). This multi-step purification process yielded pure **Saucerneol E**.

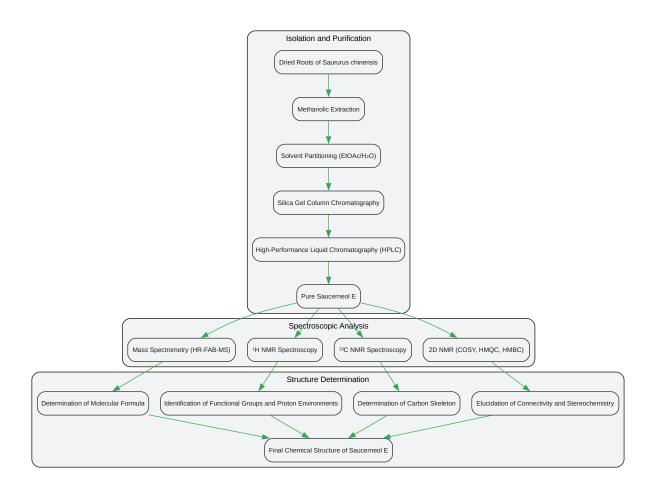
Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz). Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish the connectivity of protons and carbons within the molecule.
- Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact mass and molecular formula of Saucerneol E.

Logical Workflow for Structure Elucidation

The process of determining the chemical structure of **Saucerneol E** followed a logical and systematic workflow, as illustrated in the diagram below.





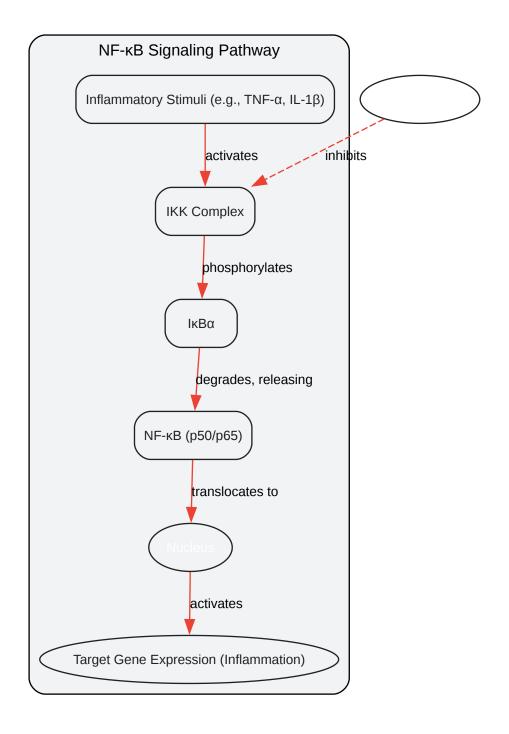
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Workflow for the structure elucidation of Saucerneol E.



Biological Activity: NF-κB Signaling Pathway

Saucerneol E has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammatory responses, and its inhibition is a key target for the development of anti-inflammatory drugs. The diagram below illustrates the simplified signaling pathway and the inhibitory action of **Saucerneol E**.



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Inhibition of the NF-kB signaling pathway by **Saucerneol E**.

This technical guide provides a foundational resource for researchers interested in the chemistry and potential therapeutic applications of **Saucerneol E** and other related lignans. The detailed spectroscopic data and experimental protocols offer a clear roadmap for the identification and characterization of this and similar natural products.

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